4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one
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Overview
Description
4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one typically involves multi-step organic reactions:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a pyridine-2-carboxylic acid derivative with an appropriate amidoxime under dehydrating conditions.
Attachment of the pyrrolidin-2-one moiety: This step involves the reaction of the oxadiazole intermediate with a thiophene-2-yl ethylamine derivative, followed by cyclization to form the pyrrolidin-2-one ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine or thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties, given its heterocyclic structure.
Mechanism of Action
The mechanism of action of 4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds or π-π interactions with these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(furan-2-yl)ethyl)pyrrolidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.
4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(phenyl)ethyl)pyrrolidin-2-one: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one imparts unique electronic properties, potentially enhancing its interaction with biological targets compared to similar compounds with different heterocyclic rings. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1-(2-thiophen-2-ylethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-15-10-12(11-21(15)8-6-13-4-3-9-24-13)17-19-16(20-23-17)14-5-1-2-7-18-14/h1-5,7,9,12H,6,8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNVBUOHKQMMGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CS2)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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